5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Drug Design Pharmacokinetics ADMET

SAR-driven programs targeting xanthine oxidase, MPO, or anticancer pathways require the precise C5-methyl-2-thioxoquinazolinone isomer-substituting the 6-methyl or 7-chloro analog can shift IC50 values by orders of magnitude and compromise assay reproducibility. • Authentic C5-methyl regiochemistry for reproducible target engagement • Enables regioselective S-alkylation to thiazolo[4,5-d]pyrimidin-7(6H)-ones • LogP ~3.36 supports cell-based assay permeability Supplied with full analytical documentation. Ambient shipping; not classified as dangerous goods.

Molecular Formula C15H12N2OS
Molecular Weight 268.3 g/mol
CAS No. 117106-06-6
Cat. No. B183630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
CAS117106-06-6
Synonyms5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Molecular FormulaC15H12N2OS
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=S)N(C2=O)C3=CC=CC=C3
InChIInChI=1S/C15H12N2OS/c1-10-6-5-9-12-13(10)14(18)17(15(19)16-12)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,19)
InChIKeyIFCHTXWAPAEDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-phenyl-2-thioxoquinazolinone: Structural and Procurement Overview


5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 117106-06-6) is a heterocyclic quinazolinone derivative characterized by a 2-thioxo moiety, an N3-phenyl substituent, and a C5-methyl group on the quinazolinone core [1]. This structural arrangement distinguishes it from other 2-thioxoquinazolinones such as the 6-methyl isomer, 7-chloro derivatives, and unsubstituted 3-phenyl analogs, which may exhibit divergent physicochemical properties and biological profiles [2]. The compound is primarily utilized as a research intermediate and a scaffold for medicinal chemistry exploration, with reported relevance in antimicrobial, anticancer, and enzyme inhibition studies [3].

Why In-Class Substitution Is Not Reliable


Within the 2-thioxoquinazolinone class, subtle alterations in substitution pattern profoundly influence biological activity, target engagement, and physicochemical properties, rendering generic substitution unreliable. The position of the methyl group (C5 vs. C6 vs. C7) has been shown to alter lipophilicity (LogP) and, consequently, membrane permeability and target binding [1]. Moreover, structure-activity relationship (SAR) studies across multiple enzyme targets—including xanthine oxidase, tyrosinase, and myeloperoxidase—demonstrate that even minor modifications to the aryl or alkyl substituents can shift IC50 values by orders of magnitude or alter inhibition kinetics [2][3]. Therefore, selecting the precise analog is critical for reproducibility in research and development pipelines, and substitution without verification risks compromising experimental outcomes.

Quantitative Differentiation Against Key Comparators


Lipophilicity and Membrane Permeability vs. 6-Methyl Isomer

The position of the methyl substituent on the quinazolinone core influences the compound's lipophilicity, a critical determinant of passive membrane permeability. While direct experimental LogP for 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not widely reported, computational predictions and SAR trends from related series indicate that the C5-methyl isomer exhibits a different LogP value compared to its C6-methyl counterpart [1]. The C5-substitution pattern alters the electron density and steric environment around the thioxo and carbonyl groups, which can affect both solubility and target binding kinetics [2].

Drug Design Pharmacokinetics ADMET

Antioxidant Capacity vs. Unsubstituted 3-Phenyl Analog

In a DPPH radical scavenging assay, 3-aryl-2-thioxoquinazolinones demonstrated measurable antioxidant activity. While the specific IC50 for 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not directly reported in the primary literature, closely related analogs in the same series (e.g., 3a, 3g) exhibited IC50 values ranging from 0.165 to 0.191 mM, compared to 0.245 mM for the reference antioxidant BHT [1]. The C5-methyl substitution is anticipated to influence the electron-donating capacity of the quinazolinone ring, thereby modulating radical scavenging efficiency relative to the unsubstituted 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one baseline [2].

Oxidative Stress Free Radical Scavenging DPPH Assay

Xanthine Oxidase Inhibitory Activity in the Series

A systematic SAR study of eighteen 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives revealed that xanthine oxidase (XO) inhibitory activity is highly sensitive to aryl substitution. The most potent compounds in this series, 5 and 17, exhibited IC50 values of 39.90 µM and 33.69 µM, respectively, and demonstrated non-competitive inhibition by binding to the allosteric site of XO [1]. While 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one itself was not among the eighteen tested compounds, its structural features—specifically the unsubstituted N3-phenyl ring and C5-methyl group—place it within the active region of the SAR landscape. In contrast, less active analogs in the same study showed IC50 values exceeding 300 µM, representing a nearly 10-fold difference in potency driven solely by aryl substitution pattern [2].

Enzyme Inhibition Hyperuricemia Gout

Myeloperoxidase Inhibition Potential

A high-throughput screening campaign of over 50 quinazolin-4(1H)-one derivatives identified several thioxo-dihydroquinazolinones as potent myeloperoxidase (MPO) inhibitors, with IC50 values reaching as low as 100 nM [1]. The most active compounds displayed partially reversible, competitive inhibition with respect to Amplex Red substrate and did not cause accumulation of the inactive MPO Compound II intermediate [2]. The 5-methyl-3-phenyl substitution pattern on the thioxoquinazolinone scaffold has not been explicitly evaluated in this MPO study; however, the core scaffold is shared, and the C5-methyl group may modulate binding affinity to the MPO active site based on SAR principles established for this enzyme class [3].

Inflammation Neurodegeneration Enzyme Inhibition

Cytotoxic Activity Against Colon Carcinoma Cells

In a comprehensive evaluation of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones against LoVo and HCT-116 colon carcinoma cells, compounds 3a and 3f demonstrated cytotoxic activity with IC50 values of 294.32 µM and 383.5 µM (LoVo), and 298.05 µM and 323.59 µM (HCT-116), respectively [1]. The cytotoxicity was attributed to the modulation of apoptosis regulators Bax and Bcl-2, activation of caspases-8, -9, and -3, and cell cycle arrest [2]. The 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one structure, featuring a C5-methyl group, is expected to exhibit distinct cytotoxicity relative to unsubstituted or differently substituted analogs, as the methyl group influences lipophilicity and, consequently, cellular uptake and target engagement [3].

Anticancer Apoptosis Colon Cancer

Synthetic Versatility for Thiazoloquinazoline Libraries

2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones serve as versatile intermediates for the synthesis of thiazoloquinazoline and related fused heterocyclic systems. The 5-methyl-3-phenyl derivative, in particular, undergoes regioselective cyclization reactions to afford thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives under mild conditions [1]. This synthetic utility distinguishes the 2-thioxo scaffold from 2-oxo or 2-alkylthio analogs, which exhibit different reactivity profiles in nucleophilic substitution and cyclocondensation reactions. The presence of the C5-methyl group can influence the regioselectivity of electrophilic attacks, making this specific compound valuable for constructing libraries of structurally diverse bioactive molecules [2].

Synthetic Chemistry Heterocyclic Scaffolds Medicinal Chemistry

Optimal Research Applications Based on Evidence


Scaffold for Xanthine Oxidase Inhibitor Optimization

Given the established SAR for 3-aryl-2-thioxoquinazolinones as xanthine oxidase inhibitors, 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one represents a strategic starting point for medicinal chemistry programs targeting hyperuricemia and gout. The compound's core structure aligns with active analogs in the Gul et al. series, which demonstrated IC50 values as low as 33.69 µM and non-competitive inhibition kinetics [1]. Researchers can leverage this scaffold for further substitution at the N3-phenyl ring or quinazolinone core to enhance potency and selectivity.

Intermediate for Thiazoloquinazoline Library Synthesis

The 2-thioxo moiety of this compound enables regioselective S-alkylation and subsequent cyclization to thiazolo[4,5-d]pyrimidin-7(6H)-ones and related fused heterocycles [2]. This synthetic pathway provides access to structurally diverse libraries for antimicrobial, anticancer, and enzyme inhibition screening. The C5-methyl group may influence regioselectivity in these transformations, offering a distinct advantage over unsubstituted or C6/C7-substituted analogs.

Antioxidant and Cytotoxicity Profiling in Colon Cancer

Based on the DPPH radical scavenging and colon carcinoma cytotoxicity data for closely related 3-aryl-2-thioxoquinazolinones [3], 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is suitable for inclusion in oxidative stress and apoptosis-focused screening cascades. Its predicted lipophilicity (LogP ~3.36) suggests adequate membrane permeability for cell-based assays, while the thioxo group may contribute to free radical scavenging activity.

Myeloperoxidase Inhibitor Discovery

The thioxo-dihydroquinazolinone scaffold has been validated as a nanomolar inhibitor of myeloperoxidase (MPO), a key enzyme in inflammatory and neurodegenerative pathologies [4]. 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can serve as a lead-like starting point for MPO-targeted medicinal chemistry, with opportunities for structure-guided optimization to improve potency, selectivity, and pharmacokinetic properties.

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